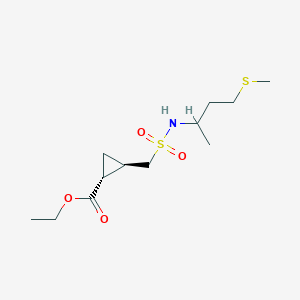![molecular formula C10H12BrF2NO3S B7354031 3-bromo-2,4-difluoro-N-[(2R)-1-hydroxybutan-2-yl]benzenesulfonamide](/img/structure/B7354031.png)
3-bromo-2,4-difluoro-N-[(2R)-1-hydroxybutan-2-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-2,4-difluoro-N-[(2R)-1-hydroxybutan-2-yl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide compounds. It has been studied for its potential applications in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of 3-bromo-2,4-difluoro-N-[(2R)-1-hydroxybutan-2-yl]benzenesulfonamide involves the binding of the compound to the active site of carbonic anhydrases. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is an essential process in many physiological processes.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrases by this compound has been shown to have various biochemical and physiological effects. It has been found to reduce intraocular pressure in glaucoma patients, inhibit seizures in animal models of epilepsy, and inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
The advantages of using 3-bromo-2,4-difluoro-N-[(2R)-1-hydroxybutan-2-yl]benzenesulfonamide in lab experiments include its potency as a carbonic anhydrase inhibitor, its specificity for certain isoforms of the enzyme, and its potential therapeutic applications. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in certain experimental conditions.
Future Directions
There are several future directions for the study of 3-bromo-2,4-difluoro-N-[(2R)-1-hydroxybutan-2-yl]benzenesulfonamide. One potential direction is the development of more stable and soluble analogs of the compound for improved efficacy in experimental conditions. Another direction is the investigation of the compound's potential therapeutic applications in the treatment of various diseases. Additionally, further research is needed to better understand the mechanism of action of the compound and its effects on various physiological processes.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been studied for its potential applications in scientific research. Its potency as a carbonic anhydrase inhibitor and its potential therapeutic applications make it an attractive compound for further study. However, its limitations in terms of solubility and stability must be taken into consideration when designing experiments. Further research is needed to fully understand the compound's mechanism of action and its effects on various physiological processes.
Synthesis Methods
The synthesis of 3-bromo-2,4-difluoro-N-[(2R)-1-hydroxybutan-2-yl]benzenesulfonamide involves the reaction between 3-bromo-2,4-difluoroaniline and (R)-2-hydroxybutan-2-amine in the presence of a sulfonating agent. The reaction is carried out under controlled conditions to obtain a high yield of the desired product.
Scientific Research Applications
3-bromo-2,4-difluoro-N-[(2R)-1-hydroxybutan-2-yl]benzenesulfonamide has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of a class of enzymes called carbonic anhydrases. Carbonic anhydrases play a crucial role in various physiological processes, and their inhibition has been shown to have therapeutic potential in the treatment of diseases such as glaucoma, epilepsy, and cancer.
properties
IUPAC Name |
3-bromo-2,4-difluoro-N-[(2R)-1-hydroxybutan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF2NO3S/c1-2-6(5-15)14-18(16,17)8-4-3-7(12)9(11)10(8)13/h3-4,6,14-15H,2,5H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHZSNZATJGZHT-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NS(=O)(=O)C1=C(C(=C(C=C1)F)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NS(=O)(=O)C1=C(C(=C(C=C1)F)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3S,4S)-1-but-3-enylsulfonyl-4-cyclopropylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole](/img/structure/B7353949.png)
![(2S,6R)-N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7353954.png)
![(2S,6R)-N-[[1-(hydroxymethyl)cyclobutyl]-(1-methylpyrazol-4-yl)methyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7353958.png)
![N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]but-3-ene-1-sulfonamide](/img/structure/B7353966.png)
![N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]cyclopropanesulfonamide](/img/structure/B7353978.png)
![N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyrrolidine-1-sulfonamide](/img/structure/B7353986.png)
![3-amino-5-methyl-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7353991.png)
![N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]cyclopropanesulfonamide](/img/structure/B7353995.png)
![N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]but-3-ene-1-sulfonamide](/img/structure/B7353996.png)
![3-cyano-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]benzenesulfonamide](/img/structure/B7354004.png)
![N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyridine-2-sulfonamide](/img/structure/B7354014.png)
![(2R,6S)-2,6-dimethyl-N-[4-(6-oxo-1H-pyrimidin-2-yl)cyclohexyl]morpholine-4-carboxamide](/img/structure/B7354021.png)
![1-[(2S,3aS,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]-N-methyl-N-(2-thiophen-2-ylethyl)methanesulfonamide](/img/structure/B7354028.png)
